![molecular formula C10H14F2N2O B2966927 N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide CAS No. 2210268-90-7](/img/structure/B2966927.png)
N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which features a cyanopropyl group attached to a difluorocyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is:
Formation of the difluorocyclopentane core: : Starting with a suitable cyclopentane derivative, fluorination reactions are carried out under controlled conditions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Incorporation of the cyanopropyl group: : The intermediate difluorocyclopentane is then subjected to a cyanation reaction, introducing the cyanopropyl group. This step might involve the use of cyanide sources such as potassium cyanide (KCN) under specific reaction conditions.
Carboxamide formation:
Industrial Production Methods
On an industrial scale, the production of this compound would focus on optimizing yield and purity while minimizing cost and environmental impact. Continuous flow reactors and green chemistry principles are often employed to achieve scalable and sustainable production.
化学反应分析
Types of Reactions
N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions to modify the functional groups, potentially forming oxides or other derivatives.
Reduction: : Conversely, reduction reactions can be used to remove or alter oxygen-containing groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Reagents such as halogens (Cl₂, Br₂) or nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The reactions above yield various derivatives, which can be tailored for specific applications in research and industry. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide has diverse applications across several scientific disciplines:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding studies.
Medicine: : Potential pharmaceutical applications include the development of new drugs or therapeutic agents.
Industry: : It could be used in the production of polymers, agrochemicals, or specialty materials.
作用机制
The specific mechanism by which N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide exerts its effects depends on its interaction with molecular targets. Typically, the compound's active sites interact with enzymes or receptors, influencing biochemical pathways. For instance, the presence of the cyanopropyl and difluorocyclopentane moieties could enhance binding affinity and specificity towards certain biological targets, thereby modulating their activity.
相似化合物的比较
Unique Features
Compared to other similar compounds, N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide stands out due to:
Its unique difluorocyclopentane core, which imparts distinct chemical properties.
The cyanopropyl group, which adds to its reactivity and potential biological activity.
List of Similar Compounds
N-[(1S)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide: : An isomer with different stereochemistry.
3,3-Difluorocyclopentane-1-carboxamide: : Lacks the cyanopropyl group.
N-Cyanopropyl-cyclopentane-1-carboxamide: : Lacks the difluoro groups.
3-Fluorocyclopentane-1-carboxamide derivatives: : Variations with different fluorine substituents.
Hope this scratches that scientific itch! What else can we dive into?
属性
IUPAC Name |
N-[(1R)-1-cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O/c1-2-8(6-13)14-9(15)7-3-4-10(11,12)5-7/h7-8H,2-5H2,1H3,(H,14,15)/t7?,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAICIWFAJYTJCY-BRFYHDHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)NC(=O)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
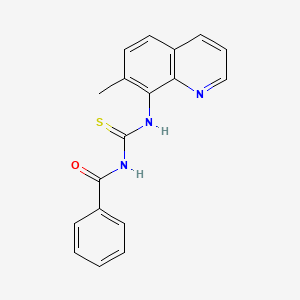
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
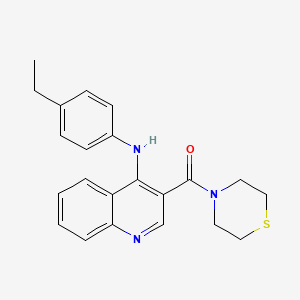
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2966853.png)
![methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2966854.png)
![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)
![N-cyclopentyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966856.png)
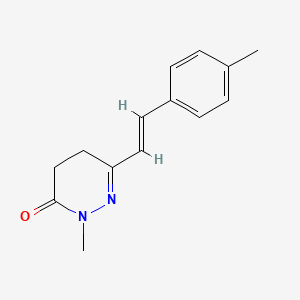
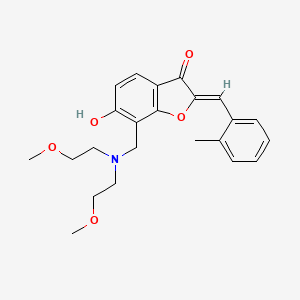
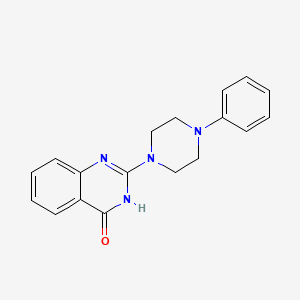
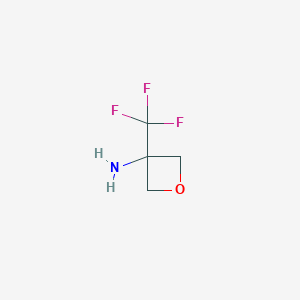
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966866.png)
